n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide
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Overview
Description
n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- n-Isobutyl-4-(1H-pyrrol-1-yl)benzamide
- n-Isobutyl-4-(1H-imidazol-1-yl)benzamide
- n-Isobutyl-4-(1H-triazol-1-yl)benzamide
Uniqueness
n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings (e.g., pyrrole, imidazole, triazole), it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C14H17N3O/c1-11(2)10-15-14(18)12-4-6-13(7-5-12)17-9-3-8-16-17/h3-9,11H,10H2,1-2H3,(H,15,18) |
InChI Key |
MMLKXQBDRMOWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
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